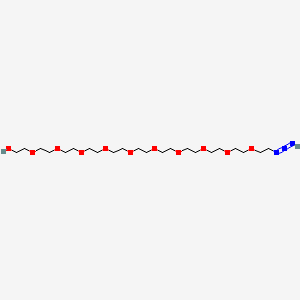

N3-Peg11-OH

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46N3O11/c23-25-24-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h23,26H,1-22H2/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDVPIFBNBGUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46N3O11+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Polyethylene Glycol Peg Chemistry

Polyethylene (B3416737) glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. nih.gov The conjugation of PEG chains to molecules, a process known as PEGylation, is a widely adopted strategy in pharmaceutical and biotechnological research to enhance the therapeutic properties of peptides, proteins, and other bioactive molecules. nih.gov Key benefits of PEGylation include increased water solubility, prolonged circulation half-life in the body, and reduced immunogenicity. nih.gov

N3-PEG11-OH is a discrete PEG derivative, meaning it has a precisely defined number of ethylene glycol units. This monodispersity is a significant advantage over traditional polydisperse PEG mixtures, as it ensures homogeneity in the final conjugated product, leading to more consistent and predictable pharmacological profiles. The 11-unit PEG chain in this compound provides a flexible, hydrophilic spacer arm. This spacer is sufficiently long to mitigate steric hindrance between conjugated molecules, facilitating their independent biological activity, while also conferring the characteristic benefits of PEG, such as enhanced solubility and biocompatibility.

Heterobifunctional Nature and Significance in Molecular Design

Foundational Principles of Poly(ethylene glycol) Synthesis

The backbone of this compound is a poly(ethylene glycol) chain. The most prevalent method for synthesizing PEG is the ring-opening polymerization of ethylene (B1197577) oxide. acs.orgresearchgate.net This process can be catalyzed by either acids or bases, though basic conditions are common for producing PEGs used in biomedical applications. researchgate.net

The anionic ring-opening polymerization of ethylene oxide (EO) is a classical and widely used technique for generating polyethers like PEG. researchgate.netacs.org The process is driven by the high ring strain of the three-membered epoxide ring. acs.org Polymerization is initiated by a nucleophile, such as an alkali metal hydroxide or alkoxide, which attacks one of the carbon atoms of the ethylene oxide monomer. researchgate.netacs.org This attack opens the ring and creates a new alkoxide at the other end of the monomer unit, which then serves as the propagating species. This new anionic center can then attack another ethylene oxide monomer, continuing the chain growth until the desired molecular weight is achieved. researchgate.net The polymerization can be initiated from molecules bearing specific functional groups to create PEGs with desired end-group functionalities. acs.orgresearchgate.net

Commercial PEGs produced through conventional polymerization methods are typically "polydisperse," meaning they consist of a mixture of polymer chains with a range of different lengths and molecular weights. nih.govbiochempeg.com This distribution is quantified by the polydispersity index (PDI), which is the ratio of the weight-average molecular weight to the number-average molecular weight. For applications requiring high precision, such as in drug delivery systems, "monodisperse" PEGs are preferred. nih.govbiochempeg.com

Monodisperse PEGs are composed of molecules with a highly uniform chain length, resulting in a PDI value of 1. Achieving this uniformity requires precise control over the polymerization process. This is often accomplished through techniques like living polymerization, where the rate of initiation is much faster than the rate of propagation, and chain-termination or transfer reactions are absent. Such controlled processes allow for the synthesis of polymers with well-defined molecular weights and narrow size distributions. Iterative, step-by-step chemical synthesis methods have also been developed to produce uniform PEGs, though these can be laborious. nih.gov

Functional Group Introduction Strategies for Heterobifunctionalization

To create a heterobifunctional PEG like this compound, which has an azide group at one terminus and a hydroxyl group at the other, specific chemical modifications must be performed on a pre-formed PEG chain. The introduction of an azide (N3) group is particularly valuable as it is a key functional group for "click chemistry," a set of highly efficient and specific reactions widely used for bioconjugation. nih.govprecisepeg.comcreativepegworks.com

The azide functionality is prized for its high selectivity and stability under most reaction conditions. broadpharm.com It can be introduced onto a PEG chain through several methods, most commonly involving the displacement of a suitable leaving group.

A direct and effective method for introducing an azide group is through a nucleophilic substitution reaction using sodium azide (NaN3). mdpi.comtandfonline.com In this reaction, the azide anion (N3⁻) acts as the nucleophile, attacking an electrophilic carbon atom on the PEG chain and displacing a leaving group, such as a halide or a sulfonate ester. tandfonline.comtandfonline.comresearchgate.net Polyethylene (B3416737) glycol itself can serve as an efficient and environmentally friendly reaction medium for such substitutions, as it can form complexes with the sodium cation, thereby increasing the reactivity of the azide anion. tandfonline.comtandfonline.com This method is broadly applicable to a variety of substrates. tandfonline.comresearchgate.netresearchgate.net

A highly reliable and commonly employed two-step strategy for synthesizing azide-terminated PEGs from their hydroxyl-terminated precursors involves the use of tosylate or mesylate intermediates. nih.govresearchgate.netnih.gov This approach transforms the poorly reactive hydroxyl group into an excellent leaving group, facilitating its subsequent displacement by the azide nucleophile. mdpi.com

The process is as follows:

Activation of the Hydroxyl Group: The terminal hydroxyl group of a symmetrical or monofunctional PEG (e.g., HO-PEG11-OH) is first activated by converting it into a sulfonate ester. This is typically achieved by reacting the PEG with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (B128534) (Et3N), in an appropriate solvent like dichloromethane (CH2Cl2). mdpi.comnih.gov This reaction forms a PEG-mesylate (PEG-OMs) or PEG-tosylate (PEG-OTs), respectively. mdpi.comnih.gov

Nucleophilic Displacement: The resulting PEG-mesylate or PEG-tosylate is then treated with an excess of sodium azide (NaN3). mdpi.comresearchgate.net The azide anion displaces the mesylate or tosylate group via an SN2 reaction to yield the desired azide-terminated PEG. mdpi.com This step is often carried out in a solvent such as dimethylformamide (DMF) or ethanol, frequently with heating to ensure the reaction goes to completion. mdpi.comnih.gov This versatile route provides high yields of the azido-functionalized product. mdpi.comnih.govresearchgate.net

| Step | Reactants | Purpose | Intermediate/Product |

|---|---|---|---|

| 1: Activation | HO-PEG-OH, Methanesulfonyl Chloride (MsCl), Triethylamine (Et3N) | Convert the terminal hydroxyl group into a good leaving group (mesylate). | MsO-PEG-OMs |

| 2: Azidation | MsO-PEG-OMs, Sodium Azide (NaN3) | Displace the mesylate group with an azide group via nucleophilic substitution. | N3-PEG-N3 |

Strategies for Hydroxyl Group Introduction and Activation

The foundational structure for most heterobifunctional PEGs is the PEG diol (HO-PEG-OH), which is typically synthesized through the ring-opening polymerization of ethylene oxide. technologynetworks.com This process yields polymers with hydroxyl groups at both ends. The key to creating a heterobifunctional PEG like this compound is the selective, or asymmetric, activation of only one of these two identical hydroxyl groups. mdpi.comresearchgate.net

Once one hydroxyl group is selectively activated, standard chemical transformations can be employed to introduce the desired functionality. A common activation strategy involves converting a hydroxyl group into a better leaving group, such as a tosylate or mesylate. Following this activation, a nucleophilic substitution reaction can be used to introduce a different functional group.

For the synthesis of an azido-PEG-alcohol (N3-PEG-OH), a monotosylated PEG is often used as a key intermediate. The tosyl group is an excellent leaving group, facilitating nucleophilic attack by an azide source, typically sodium azide (NaN3). This reaction proceeds via an SN2 mechanism to replace the tosylate with the azide functionality, leaving the hydroxyl group at the other terminus untouched. mdpi.comresearchgate.net This versatile route allows for the creation of various heterobifunctional PEGs by reacting the monotosylated intermediate with different nucleophiles. mdpi.com For instance, reacting mono-tosyl PEG with sodium hydrosulfide (B80085) can introduce a thiol group. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| α-Tosyl-ω-hydroxyl PEG | Sodium Azide (NaN3) | α-Azide-ω-hydroxyl PEG | Nucleophilic Substitution |

| α-Tosyl-ω-hydroxyl PEG | Sodium Hydrosulfide | α-Thiol-ω-hydroxyl PEG | Nucleophilic Substitution |

| α-Hydroxyl-ω-hydroxyl PEG | Thioacetic Acid / K2CO3 | α-Thioacetate-ω-hydroxyl PEG | Nucleophilic Substitution |

This table illustrates common nucleophilic substitution reactions used to functionalize an activated PEG intermediate.

The critical step in synthesizing heterobifunctional PEGs from symmetric diols is the "desymmetrization" of the polymer chain. acs.org A statistical approach to reacting a PEG diol with one equivalent of an activating agent, such as p-toluenesulfonyl chloride (TsCl), would theoretically yield a mixture of 25% unreacted diol, 50% desired monofunctionalized product, and 25% difunctionalized by-product. acs.org This makes purification difficult and limits the yield of the target molecule. acs.orgresearchgate.net

To overcome this statistical limitation, highly selective monotosylation methods have been developed. One of the most effective methods involves the use of silver(I) oxide (Ag2O) with a catalytic amount of potassium iodide (KI). nih.gov This reaction has been shown to significantly increase the yield of the monotosylated PEG to 71-76%, far exceeding the statistical 50%. acs.orgresearchgate.netacs.org The enhanced selectivity is attributed to the coordination of the silver cation with the oxygen atoms in the PEG backbone. acs.orgnih.gov This coordination is believed to induce an intramolecular hydrogen bond between the two terminal hydroxyl groups, making one slightly more acidic and thus more reactive towards deprotonation and subsequent tosylation. nih.govnih.gov

| Method | Reagents | Typical Yield of Monofunctional Product | Reference |

| Statistical Tosylation | PEG-diol, TsCl (1:1) | ~50% | acs.org |

| Silver Oxide Mediated | PEG-diol, TsCl, Ag2O, KI | 71-76% | acs.orgacs.org |

This table compares the yield of monotosylated PEG from a standard statistical reaction versus the enhanced selectivity achieved with the silver oxide mediated method.

Purity and Characterization Considerations in Synthesis

The synthesis of heterobifunctional PEGs invariably produces a mixture of the desired monofunctional product, the unreacted starting diol, and the difunctionalized by-product. acs.org The separation of these components is essential to obtain a pure product, which is crucial for subsequent conjugation reactions where purity dictates the performance and reproducibility of the final application. purepeg.com

High-performance liquid chromatography (HPLC) is a powerful technique for both the analytical characterization and preparative separation of these mixtures. acs.orgacs.org Using detectors such as an evaporative light scattering detector (ELSD) allows for the effective separation and quantification of PEG species on a gram scale. acs.org

Once purified, the successful synthesis and functionalization of the heterobifunctional PEG must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this characterization.

¹H-NMR is used to confirm the introduction of new functional groups by observing characteristic proton signals. For example, in the synthesis of α-azide-ω-thioacetate PEG from an α-azide-ω-hydroxyl PEG precursor, the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the thioacetate (B1230152) group confirms the reaction's success. mdpi.com It is also used to quantify the degree of functionalization by comparing the integral areas of polymer backbone signals to those of the terminal functional groups. polimi.itresearchgate.net

¹³C-NMR provides complementary structural information, confirming the presence of carbon atoms in the newly introduced functional groups. mdpi.com

Achieving a high degree of end-group functionalization (often >95%) is a key indicator of a successful synthesis. mdpi.comresearchgate.net The combination of chromatographic purification and spectroscopic characterization ensures the high purity and structural integrity of compounds like this compound, which is vital for their intended applications. jenkemusa.compurepeg.com

Advanced Chemical Reactivity and Functionalization Pathways of N3 Peg11 Oh

Azide (B81097) Reactivity in Bioorthogonal and Click Chemistry

The azide group is a versatile functional handle, particularly renowned for its participation in click chemistry reactions. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, making them suitable for sensitive biological molecules and complex systems labinsights.nlmedchemexpress.combiochempeg.comnih.gov.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism and Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, widely used for creating stable 1,2,3-triazole linkages between azide-functionalized molecules and terminal alkynes medchemexpress.combiochempeg.comnih.govacs.orgnih.gov. The reaction is highly regioselective, yielding primarily the 1,4-disubstituted triazole isomer acs.orgnih.gov.

The mechanism of the CuAAC reaction involves several steps catalyzed by copper(I) ions. Initially, the copper(I) catalyst activates the terminal alkyne by forming an acetylide complex. This activated alkyne then undergoes a 1,3-dipolar cycloaddition with the azide group. The reaction proceeds through a six-membered copper-containing intermediate, which then undergoes protonation and elimination of the copper catalyst to yield the stable triazole product acs.org.

CuAAC is applicable in diverse areas, including bioconjugation, materials science, and drug discovery acs.orgnih.gov. For N3-PEG11-OH, this reaction allows for the facile attachment of alkyne-tagged biomolecules (peptides, proteins, nucleic acids), synthetic polymers, or surfaces to the PEG linker nanosoftpolymers.commedchemexpress.compolysciences.com. The resulting triazole linkage is highly stable under physiological conditions .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Strained Alkynes (e.g., BCN, DBCO)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method that utilizes the inherent strain energy of cyclic alkynes to facilitate the reaction with azides medchemexpress.comnih.govepfl.chbiochempeg.combroadpharm.com. This method is particularly valuable for applications in biological systems where copper ions might be toxic or interfere with biological processes broadpharm.com.

Common strained alkynes used in SPAAC include Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DBCO) derivatives medchemexpress.combiochempeg.combroadpharm.com. These cyclic alkynes react with azides without the need for a metal catalyst, forming a stable triazole ring broadpharm.com. The reaction rate is influenced by the degree of strain in the alkyne and the reaction conditions broadpharm.com.

For this compound, SPAAC provides an alternative click chemistry route for conjugation in copper-sensitive environments. The azide group can readily react with molecules functionalized with strained alkynes like BCN or DBCO, enabling the creation of bioconjugates or modified materials under mild, biocompatible conditions medchemexpress.combroadpharm.com.

Photochemical Reactivity of Azides (e.g., Nitrene Formation)

Organic azides, including those on PEG linkers, can undergo photochemical activation upon irradiation with light of appropriate wavelength nih.govnih.govresearchgate.netrsc.org. This photoactivation typically leads to the extrusion of nitrogen gas and the formation of a highly reactive intermediate known as a nitrene nih.govnih.govresearchgate.net.

Nitrenes are electron-deficient species that can undergo various reactions, including insertion into C-H bonds, addition to double bonds to form aziridines, or rearrangement reactions nih.govnih.gov. The reactivity and fate of the nitrene depend on its spin state (singlet or triplet) and the surrounding chemical environment nih.govnih.gov.

While CuAAC and SPAAC are the more common click chemistry applications for azide-PEG compounds in bioconjugation due to their selectivity and efficiency under mild conditions, the photochemical reactivity of the azide on this compound could potentially be exploited for applications requiring light-induced crosslinking or surface modification nih.govkaist.ac.kr. However, controlling the insertion reactions of highly reactive nitrenes in complex systems can be challenging nih.gov.

Hydroxyl Reactivity and Derivatization Strategies

The hydroxyl group at the other terminus of this compound is another versatile functional handle that can be transformed into various reactive species or used directly in conjugation reactions nanosoftpolymers.combiochempeg.com.

Ester Formation with Carboxylic Acids

The hydroxyl group of this compound can react with carboxylic acids to form ester linkages nanosoftpolymers.combiochempeg.comaxispharm.combiochempeg.comtandfonline.com. This reaction is a common method for conjugating PEG derivatives to molecules containing carboxylic acid functionalities, such as proteins, peptides, or small molecules nanosoftpolymers.combiochempeg.comcreativepegworks.com.

Ester formation typically requires activation of the carboxylic acid or the hydroxyl group, or the use of coupling agents axispharm.comtandfonline.comcreativepegworks.com. Common coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often in conjunction with catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (NHS), can facilitate the formation of ester bonds under mild conditions axispharm.comtandfonline.comcreativepegworks.com.

For this compound, esterification provides a pathway to selectively attach molecules via the hydroxyl end while preserving the azide functionality for subsequent click chemistry reactions nanosoftpolymers.combiochempeg.com. This allows for the creation of heterobifunctional conjugates with distinct molecules attached at each terminus.

Conversion to Other Reactive End Groups (e.g., Thiol, Amine, Pyridyl Disulfide, Thioacetate)

The hydroxyl group of PEG derivatives, including this compound, can be converted into a variety of other useful functional groups through established chemical transformations epfl.chmdpi.comresearchgate.net. This derivatization expands the range of molecules that can be conjugated to the PEG linker and the types of reactions that can be employed.

Examples of conversions include:

Thiol (-SH): Hydroxyl groups can be converted to thiols, which are reactive towards maleimides, iodoacetamides, and disulfides epfl.chmdpi.comresearchgate.netinterchim.fr. One route involves converting the hydroxyl to a tosylate or mesylate and then reacting with sodium hydrosulfide (B80085) or a protected thiol species epfl.chmdpi.com.

Amine (-NH₂): Hydroxyl groups can be transformed into amines, which are reactive towards activated esters (like NHS esters), carboxylic acids (via amide coupling), and aldehydes/ketones (via reductive amination) epfl.chcreativepegworks.commdpi.commdpi.combiochempeg.commedchemexpress.com. A common method involves converting the hydroxyl to a sulfonate (e.g., tosylate or mesylate) followed by reaction with azide and subsequent reduction of the azide to an amine epfl.chmdpi.commdpi.com.

Pyridyl Disulfide: Introduction of a pyridyl disulfide group allows for facile disulfide exchange reactions with molecules containing free thiol groups epfl.chmdpi.cominterchim.fr. This can be achieved by reacting a converted thiol (or thioacetate) with 2,2'-dipyridyl disulfide epfl.chmdpi.comresearchgate.net.

Thioacetate (B1230152): The hydroxyl can be converted to a thioacetate, which serves as a protected thiol precursor epfl.chmdpi.comresearchgate.net. The thioacetate can be later hydrolyzed under mild conditions to reveal a free thiol for conjugation epfl.chmdpi.comresearchgate.net.

These conversions, starting from the hydroxyl group of this compound, enable the synthesis of heterobifunctional PEG derivatives with a wide array of orthogonal reactivities, facilitating complex bioconjugation strategies and the construction of advanced materials epfl.chmdpi.com.

Dual-Functional Group Orthogonality and Synergistic Reactivity

The key feature of this compound lies in the orthogonality of its two terminal functional groups: the azide and the hydroxyl. Orthogonal functional groups are designed to react independently with their specific reaction partners without interfering with each other or other functionalities present in a complex molecule or system acs.org. This allows for selective, step-wise modification of the molecule.

The azide group is a highly versatile functional handle, notably for click chemistry reactions biochempeg.comnanosoftpolymers.comiris-biotech.debiochempeg.com. The most prominent click reaction involving azides is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring acs.orgbiochempeg.commedchemexpress.com. This reaction is known for its high efficiency, specificity, and tolerance to a wide range of functional groups and reaction conditions, including aqueous environments biochempeg.comchemie-brunschwig.ch. Another important click chemistry approach is the strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without the need for a potentially cytotoxic copper catalyst, making it suitable for biological systems acs.orgmedchemexpress.com. Azides can also participate in Staudinger ligation reactions with phosphines acs.orgiris-biotech.de. The inherent low reactivity and high stability of the azide under most conditions further contribute to its orthogonality iris-biotech.de.

The hydroxyl group, while generally less reactive than the azide in click chemistry contexts, provides a distinct avenue for functionalization through various established chemical transformations biochempeg.combiochempeg.com. These include reactions such as esterification with carboxylic acids, ether formation, and activation for nucleophilic substitution biochempeg.combiochempeg.comcir-safety.org. The hydroxyl group can be readily converted into other reactive intermediates, such as tosylates or mesylates, which can then undergo further reactions mdpi.com.

The orthogonality of the azide and hydroxyl groups in this compound allows for sequential or simultaneous conjugation of different molecules to each terminus without cross-reactivity. For instance, one could selectively react the azide group via click chemistry with an alkyne-functionalized molecule, leaving the hydroxyl group available for subsequent modification, such as coupling to a carboxylic acid-containing biomolecule via esterification biochempeg.com. This dual reactivity enables the synthesis of complex architectures, such as bifunctional linkers for creating conjugates with tailored properties biochempeg.com.

While the primary benefit is orthogonality, in certain contexts, the presence of both functionalities on the same molecule can lead to synergistic effects in material properties or reactivity, particularly when incorporated into larger systems like hydrogels or nanoparticles biochempeg.commdpi.com. The PEG spacer itself contributes to the solubility and biocompatibility of the resulting conjugates, which is often a synergistic advantage in biomedical applications biochempeg.comnanosoftpolymers.com.

Detailed research findings often highlight the successful independent modification of each terminus. For example, studies might demonstrate efficient click chemistry conjugation at the azide terminus followed by successful esterification or other modifications at the hydroxyl terminus, confirming the orthogonality. While specific quantitative data tables detailing the reaction yields and conditions for orthogonal reactions solely using this compound were not extensively found in the search results limited to this specific compound, the principle of orthogonality for similar heterobifunctional PEG linkers with azide and hydroxyl groups is well-established in the literature biochempeg.comnanosoftpolymers.combiochempeg.commdpi.com. The precise conditions for achieving selective reactivity at each site depend on the chosen reaction partners and catalysts.

Table 1: Functional Groups and Their Orthogonal Reactivity on this compound

| Functional Group | Characteristic Reactivity | Orthogonal Partners (Examples) | Common Reactions |

| Azide (-N3) | Highly selective under specific conditions | Alkynes (strained or terminal), Phosphines | Click Chemistry (CuAAC, SPAAC), Staudinger Ligation biochempeg.comnanosoftpolymers.comacs.orgiris-biotech.debiochempeg.commedchemexpress.comchemie-brunschwig.ch |

| Hydroxyl (-OH) | Nucleophilic, readily activated | Carboxylic Acids, Alkyl/Acyl Halides | Esterification, Ether Formation, Activation biochempeg.combiochempeg.combiochempeg.comcir-safety.org |

This orthogonality makes this compound a valuable building block for creating sophisticated molecular constructs with precise control over the attachment of different chemical entities at defined locations biochempeg.com.

Contemporary Academic Research Applications of N3 Peg11 Oh As a Molecular Linker and Building Block

Advanced Bioconjugation Strategies

The unique chemical attributes of N3-PEG11-OH have positioned it as a key tool in the development of sophisticated bioconjugates. Its ability to connect different molecular entities with precision and control is fundamental to progress in several areas of biochemical and pharmaceutical research.

Covalent Attachment to Biomolecules (Proteins, Peptides, Oligonucleotides)

The covalent modification of biomolecules, a process often referred to as PEGylation, is a cornerstone of drug development and diagnostics, aimed at improving the therapeutic properties of proteins, peptides, and oligonucleotides. biochempeg.combiochempeg.com this compound is particularly well-suited for this purpose. The azide (B81097) group facilitates covalent linkage to biomolecules that have been engineered to contain an alkyne functionality, through the highly selective and bioorthogonal click reaction. biochempeg.cominterchim.fr

This method of bioconjugation offers several advantages. The PEG chain can increase the hydrodynamic radius of the biomolecule, which helps to reduce renal clearance and extend its circulation half-life. biochempeg.com It can also shield the biomolecule from proteolytic degradation and reduce its immunogenicity. biochempeg.combiochempeg.com The hydrophilicity of the PEG linker often improves the solubility and stability of proteins and peptides that are otherwise prone to aggregation. biochempeg.combiochempeg.com For oligonucleotides, conjugation with linkers like this compound is a key strategy for enhancing cellular uptake and tissue targeting. nih.gov The terminal hydroxyl group on the linker remains available for the attachment of other functional units, such as targeting ligands or imaging agents. biochempeg.com

| Biomolecule Class | Application of this compound Linker | Key Research Finding |

| Proteins/Peptides | PEGylation to improve pharmacokinetics | PEGylation increases drug half-life and stability, and reduces immunogenicity. biochempeg.combiochempeg.com |

| Oligonucleotides | Delivery enhancement | Conjugation is a promising approach for nucleic acid-based drugs to improve delivery. nih.gov |

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. fujifilm.com The linker connecting these two components is a critical determinant of the ADC's efficacy and safety. fujifilm.com this compound serves as an effective building block for creating these linkers.

| ADC Component | Role of this compound | Research Significance |

| Linker | Forms a stable, hydrophilic connection between antibody and payload. | PEG is one of the most widely used linkers in targeted therapy, enhancing stability. biochempeg.com |

| Conjugation Chemistry | Enables precise payload attachment via click chemistry. | Allows for the synthesis of homogeneous ADCs with controlled drug-to-antibody ratios (DAR). nih.gov |

Development of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own protein disposal system to eliminate disease-causing proteins. biochempeg.com A PROTAC consists of two ligands—one that binds to the target protein and one that recruits an E3 ubiquitin ligase—joined by a chemical linker. medchemexpress.com The linker is not merely a spacer but a critical element that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for protein degradation.

PEG derivatives are the most common type of linker used in PROTAC design, with studies indicating their use in over half of all reported PROTACs. clinicalresearchnewsonline.com The this compound linker is an ideal candidate for PROTAC synthesis due to its defined length, flexibility, and hydrophilicity. These properties can enhance the aqueous solubility of the PROTAC molecule and favorably modulate its cell permeability. clinicalresearchnewsonline.com The azide and hydroxyl groups provide orthogonal handles for a modular synthetic approach, allowing researchers to rapidly assemble libraries of PROTACs with different ligands and linker attachment points to screen for optimal degradation efficiency. biochempeg.com

| PROTAC Feature | Contribution of this compound | Impact on PROTAC Function |

| Solubility & Permeability | The hydrophilic PEG chain increases water solubility. | Influences oral absorption and overall bioavailability. clinicalresearchnewsonline.com |

| Modular Synthesis | Azide and hydroxyl groups allow for flexible "click" and esterification/etherification reactions. | Accelerates the screening and optimization of efficient PROTAC structures. clinicalresearchnewsonline.com |

| Ternary Complex Formation | The linker's length and flexibility are critical for achieving a productive orientation of the target protein and E3 ligase. | Directly impacts the efficiency of target protein ubiquitination and subsequent degradation. biochempeg.com |

Site-Selective Labeling and Crosslinking Techniques

The ability to attach probes, tags, or other molecules to specific locations on a protein is crucial for studying its function, structure, and interactions. This compound is a valuable tool for such site-selective modifications. The azide group enables highly specific covalent attachment to a protein that has been modified to contain an alkyne group, often through the incorporation of an unnatural amino acid. ntu.edu.sg This bioorthogonal reaction proceeds with high efficiency under mild, aqueous conditions, leaving the rest of the protein unmodified. interchim.fr

This strategy can be used to label proteins with fluorescent dyes for imaging, with biotin (B1667282) for affinity purification, or with other reporter molecules. researchgate.net Furthermore, the heterobifunctional nature of this compound makes it a sophisticated crosslinking agent. biochempeg.com One end can be attached to a specific site on one protein via its azide group, while the hydroxyl end can be activated and reacted with a second protein, allowing for the precise mapping of protein-protein interactions with a defined spatial separation of 11 PEG units.

Nanotechnology and Nanomaterials Science

The application of this compound extends beyond bioconjugation into the realm of materials science, where the surface properties of nanomaterials are paramount to their function.

Surface Modification of Nanoparticles and Nanofibrous Scaffolds

In nanomedicine, modifying the surface of nanoparticles (NPs) is essential for their in vivo performance. Attaching PEG chains (PEGylation) to the surface of NPs creates a hydrophilic shield that can reduce recognition by the immune system, thereby prolonging circulation time and improving bioavailability. nih.gov this compound can be grafted onto NP surfaces using its hydroxyl group. cd-bioparticles.net This leaves the azide group exposed on the outer surface, creating a "clickable" nanoparticle. These azide-functionalized NPs can then be easily conjugated with targeting ligands (e.g., peptides, antibodies) or therapeutic molecules that bear an alkyne group, enabling the development of targeted drug delivery systems. biochempeg.com

Similarly, in tissue engineering, electrospun nanofibrous scaffolds are often used to mimic the extracellular matrix (ECM). nih.gov However, the surfaces of these scaffolds are often hydrophobic and lack the necessary biological cues to promote cell adhesion and growth. nih.gov Surface functionalization with this compound can address this. The hydroxyl group can be used to covalently attach the linker to the scaffold's polymer backbone, increasing its hydrophilicity. mdpi.com The terminal azide then provides a platform for the immobilization of bioactive molecules, such as growth factors or cell adhesion peptides, via click chemistry, thereby creating a more effective and bioactive scaffold for tissue regeneration. mdpi.com

| Material | Purpose of Modification | Role of this compound |

| Nanoparticles | Improve stability and enable targeted drug delivery. | The OH group attaches to the NP surface, while the N3 group provides a handle for conjugating targeting moieties. nih.govcd-bioparticles.net |

| Nanofibrous Scaffolds | Enhance hydrophilicity and immobilize bioactive molecules. | The OH group grafts to the scaffold, and the N3 group is used to "click" on cell adhesion peptides or growth factors. nih.govmdpi.com |

Engineering of Therapeutic Nanoplatforms

The unique characteristics of this compound and similar PEG derivatives are instrumental in the engineering of sophisticated therapeutic nanoplatforms. These platforms are designed for applications like drug delivery, nanomedicine, and diagnostics. biochempeg.compurepeg.com The process of PEGylation, or attaching PEG chains to surfaces, is a cornerstone of nanoparticle development, as it improves systemic drug delivery by creating a hydrophilic shell that enhances stability and circulation time. biochempeg.comnih.gov

Research has demonstrated the extension of PEG-based nanoconstructs to cancer therapy. For instance, an ultrasmall 8-arm polyethylene (B3416737) glycol amine (8PEGA) nanoconstruct, when conjugated with a photosensitizer like Chlorin e6, serves as a platform for photodynamic therapy (PDT). nih.gov This nanocarrier is also adaptable for specific cancer cell targeting by attaching relevant peptides. nih.gov Such platforms can be engineered to be free of heavy metal atoms and can be imaged using MRI techniques. nih.gov

In the realm of regenerative medicine, related azide-terminated PEG linkers are used to modify the surfaces of nanofibrous scaffolds. In one study, a similar linker, azido-PEG11-amine (N3-PEG11-NH2), was used to functionalize electrospun scaffolds. frontiersin.org This modification allowed for the subsequent attachment of molecules via click chemistry, enabling the immobilization of mesenchymal stem cell-derived extracellular vesicles. frontiersin.org This approach aims to mimic the natural extracellular matrix and improve vascularization in tissue regeneration, showcasing the linker's role in creating advanced, bio-functional materials for therapeutic use. frontiersin.org

Table 1: Examples of this compound and Related Linkers in Therapeutic Nanoplatforms

| Application Area | Nanoplatform Component | Linker Function | Research Focus |

|---|---|---|---|

| Cancer Therapy | 8-arm PEG amine (8PEGA) with Chlorin e6 | Platform for photosensitizer and targeting peptide attachment | Photodynamic Therapy (PDT) and MRI imaging |

| Regenerative Medicine | Electrospun PLLA/PCL scaffolds | Surface modification for immobilizing extracellular vesicles | Enhanced vascularization and tissue regeneration |

| Drug Delivery | Nanoparticles | Surface coating to improve stability and circulation | Targeted and controlled-release systems |

Polymer Chemistry and Functional Materials Development

This compound is a valuable building block in polymer chemistry for creating advanced materials with tailored properties. Its bifunctional nature allows it to be incorporated into complex polymeric structures, leading to the development of novel functional materials for a range of applications. biochempeg.combiochempeg.com

Graft polymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized using this compound and its derivatives. A prominent method is the "graft onto" strategy, which leverages the efficiency and specificity of click chemistry. researchgate.net In this approach, a polymer backbone is first synthesized or modified to contain pendant azide groups. For example, chloro-functionalized poly(ε-caprolactone) (PCL-Cl) can be converted to an azide-functionalized version (PCL-N3). researchgate.net Subsequently, an alkyne-terminated PEG can be "clicked" onto the azide sites along the PCL backbone, resulting in a PCL-g-PEG amphiphilic graft copolymer. researchgate.net

The N3-PEG-OH linker provides the azide functionality necessary for such reactions. This method allows for the creation of well-defined copolymers where the grafting density can be controlled, which in turn influences the material's self-assembly properties in aqueous solutions. researchgate.net These advanced polymeric constructs are explored for uses in drug delivery and nanotechnology. biochempeg.combiochempeg.com

Table 2: "Graft Onto" Synthesis Strategy for PCL-g-PEG Copolymers

| Step | Reaction | Reactants | Product | Purpose |

|---|---|---|---|---|

| 1 | Ring-Opening Copolymerization | ε-caprolactone (CL) and α-chloro-ε-caprolactone (CCL) | Chloro-functionalized PCL (PCL-Cl) | Create a modifiable polymer backbone |

| 2 | Azidation | PCL-Cl, Sodium Azide (NaN3) | Azide-functionalized PCL (PCL-N3) | Introduce azide groups for click chemistry |

| 3 | Click Chemistry | PCL-N3, Alkyne-terminated PEG | PCL-g-PEG graft copolymer | Attach PEG side chains to the backbone |

The modification of surfaces to impart specific functionalities is a critical area of materials science, with applications ranging from biomedical devices to electronics. materialscienceconference.org this compound is used in surface engineering to create functional coatings. biochempeg.combiochempeg.com The PEG chain is well-known for its ability to create hydrophilic and biocompatible surfaces that can resist non-specific protein adsorption and cell adhesion, a property often referred to as "antifouling". nanosoftpolymers.comrsc.org

By tethering this compound to a substrate, a surface can be created that presents reactive azide groups. These groups can then be used to immobilize specific biomolecules, such as peptides or proteins that have been modified with an alkyne group, via click chemistry. frontiersin.org This strategy allows for the creation of highly specific, bio-interactive surfaces. For example, research into nanofibrous scaffolds for tissue engineering has utilized a related linker (N3-PEG11-NH2) to first attach the linker to the scaffold surface and then use the azide to conjugate other molecules. frontiersin.org This precise control over surface chemistry is vital for developing materials that can interact with biological systems in a predictable manner. rsc.org

The development of advanced biosensors relies on the precise immobilization of biological recognition elements (e.g., antibodies, peptides) onto a sensor surface. google.com PEG linkers, including this compound, play a crucial role in this process. They act as a flexible spacer, distancing the recognition element from the sensor surface to ensure its proper orientation and accessibility, which is critical for binding events. rsc.org

In one example of a highly advanced application, a sensor-integrated proteome on a chip (SPOC) platform was developed for high-throughput, label-free screening. biochempeg.com While the specific linker isn't detailed as this compound, the platform's reliance on surface chemistry for protein immobilization highlights the importance of such functional linkers in proteomics and diagnostics. Furthermore, peptide-based self-assembled monolayers (SAMs) are used to create advanced electrochemical sensors, where linkers are essential for tethering the peptide chains to the substrate. rsc.org The this compound molecule provides the necessary reactive groups to participate in these sophisticated sensor fabrication strategies. biochempeg.com

Chemical Biology and Biosensing

This compound is a powerful tool in chemical biology, a field that employs chemical techniques to study and manipulate biological systems. Its utility stems from the azide group, which is a key functional group for bioorthogonal chemistry. biochempeg.comconfluore.com

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC), are premier examples of bioorthogonal reactions. biochempeg.comnih.gov

The azide group of this compound allows it to serve as a building block for creating bioorthogonal probes. biochempeg.com Researchers can synthesize a probe where a molecule of interest (e.g., a peptide, a drug) is attached to the hydroxyl end of this compound. This entire construct can then be introduced into a complex biological environment, such as a cell culture. biochempeg.combiochempeg.com The azide terminus can then specifically react with an alkyne-tagged target molecule within that system. This enables precise labeling, tracking, and visualization of biomolecules. For example, peptides containing an unnatural amino acid with an azide side chain have been synthesized for use in screening protocols. doi.org This strategy is fundamental for applications like in vivo pretargeting for radionuclide delivery and the development of radiolabeled probes for medical imaging. nih.gov

Table 3: Bioorthogonal Applications Featuring Azide-PEG Linkers

| Application | Linker Role | Key Reaction | Objective |

|---|---|---|---|

| Probe Synthesis | Connects a targeting moiety to a reactive azide group | Azide-Alkyne Cycloaddition | Create probes for specific labeling of biomolecules |

| In Vivo Pretargeting | Links a targeting antibody to a reactive handle for a radiolabel | Selective ligation (e.g., SPAAC) | Decouple antibody delivery from radionuclide administration to reduce dose to healthy tissue |

| Peptide Labeling | Incorporation into peptide structures (e.g., via Lys(N3)) | Click Chemistry | Identify and characterize peptide ligands and their targets in biological screens |

Investigation of Ligand-Receptor Interactions and Molecular Recognition

The study of how ligands bind to their corresponding receptors is fundamental to understanding cellular communication, disease pathology, and drug action. The this compound linker plays a crucial role in this field by enabling the controlled presentation of ligands to receptors, thereby facilitating detailed investigation of their interactions.

The PEG component of the linker is particularly important. As a hydrophilic and highly mobile chain, it increases the hydrodynamic radius of the molecule it is attached to. issuu.com This property can be leveraged to act as a spacer, reducing steric hindrance between a ligand and its receptor, which is especially beneficial when studying interactions involving large biomolecules like proteins or antibodies. sigmaaldrich-jp.com

Recent research has highlighted that molecular recognition is not solely dependent on the primary ligand-receptor binding event. nih.govresearchgate.net The linker itself, and any moieties attached to it, can be directly involved in the molecular recognition process, potentially enhancing binding affinity. nih.govresearchgate.net This concept, termed "antigenicity extension," suggests that while a core ligand (or hapten) may have a specific but weak affinity for a receptor, the surrounding molecular environment, including the PEG linker, can contribute to stabilizing the interaction. researchgate.netacs.org Therefore, using a well-defined, monodisperse linker like this compound allows researchers to create precisely structured conjugates to probe these nuanced binding phenomena. sigmaaldrich-jp.com

The azide group provides a chemically orthogonal handle for attaching various ligands, including complex carbohydrates, peptides, or small molecules, through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.de This allows for the creation of synthetic glycoconjugates and other biomimetic structures to investigate their roles in cell-cell communication, immune responses, and disease pathways. iris-biotech.de

Creation of Advanced Biosensors and Diagnostic Tools

The unique properties of this compound make it an excellent component for the construction of advanced biosensors and diagnostic platforms. purepeg.comdiagnosticsworldnews.com Its utility stems from its ability to act as a stable, hydrophilic spacer that can immobilize biorecognition elements (e.g., DNA primers, antibodies) onto a sensor surface while maintaining their biological activity.

A prime example is the development of a solid-phase photonic polymerase chain reaction (SP-PCR) platform for the rapid diagnosis of respiratory pathogens like SARS-CoV-2. researchgate.net In this system, a linker derived from this compound was used to attach DNA primers to a gold-coated chip surface.

Table 1: Components of an SP-PCR Diagnostic Platform Utilizing a PEG11 Linker

| Component | Material/Molecule | Function | Reference |

|---|---|---|---|

| Sensor Surface | Gold (Au) film | Enables photothermal energy conversion for PCR thermal cycling. | researchgate.net |

| Linker | Au-NHC-PEG11-N3 | Covalently immobilizes the DNA primer onto the gold surface via an N-heterocyclic carbene (NHC) group, providing a stable, hydrophilic spacer. | researchgate.net |

| Biorecognition Element | DNA Primer | Specifically binds to the target viral genome (e.g., SARS-CoV-2 RdRp, E, and N genes). | researchgate.net |

| Detection Method | Fluorescence | The amplification of the target gene on the immobilized primer is detected by a fluorescent signal on the chip surface. | researchgate.net |

Support in Ligand and Polypeptide Synthesis

This compound is a valuable building block in the synthesis of complex biomolecules, including custom ligands, peptides, and Proteolysis Targeting Chimeras (PROTACs). biochempeg.combiochempeg.com Its bifunctional nature allows for sequential and controlled chemical modifications, which is essential in multi-step synthetic strategies. biochempeg.combiochempeg.com

In polypeptide synthesis, particularly solid-phase peptide synthesis (SPPS), PEG-based linkers are used to improve the solubility of hydrophobic peptides and reduce aggregation. sigmaaldrich-jp.com The azide group on this compound can be carried through the synthesis and later converted to an amine or used in a click reaction to conjugate the peptide to another molecule, such as a fluorescent dye, a cell-penetrating peptide, or a larger protein. sigmaaldrich-jp.com

The application of PEG linkers is particularly prominent in the development of PROTACs. biochempeg.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. biochempeg.commedchemexpress.com The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. biochempeg.com this compound and its derivatives serve as foundational components for these linkers. The defined length and hydrophilicity of the PEG11 chain help to optimize the spatial orientation and pharmacology of the resulting ternary complex (PROTAC-Target-E3 Ligase). biochempeg.com

Researchers have utilized similar azide-functionalized PEG linkers, such as N3-PEG11-NH2, in the synthesis of complex integrin-targeting ligands designed for the delivery of therapeutic cargo like RNAi agents. google.com This underscores the adaptability of the N3-PEG11 moiety in constructing sophisticated, targeted therapeutic and research agents.

Table 2: Applications of this compound in Synthesis

| Synthesized Molecule Type | Role of this compound | Example Application | References |

|---|---|---|---|

| PROTACs | Serves as a flexible, hydrophilic linker connecting the target protein ligand and the E3 ligase ligand. | Degradation of cancer-related proteins or proteins involved in neurodegenerative diseases. | biochempeg.commedchemexpress.com |

| Glycoconjugates | Acts as a scaffold for attaching carbohydrate antigens via click chemistry. | Development of research tools to study immunology and infection pathways. | iris-biotech.deualberta.ca |

| Modified Peptides | Functions as a building block in SPPS to enhance solubility and provide a handle for post-synthesis modification. | Creation of biotinylated or fluorescently labeled peptides for binding assays. | sigmaaldrich-jp.com |

| Targeted Ligands | Forms the core of a linker to attach a targeting moiety to a therapeutic cargo molecule. | Delivery of RNAi agents to cells expressing specific integrins. | google.com |

Methodological Considerations for Research Utilizing N3 Peg11 Oh

Analytical Techniques for Characterization of Conjugates

The characterization of conjugates formed using N3-PEG11-OH is a critical step to ensure the successful synthesis and purity of the final product. Due to the inherent complexity of these conjugates, a combination of analytical techniques is often employed.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of PEGylated molecules. nih.gov Techniques such as size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are valuable for separating conjugates based on size and hydrophobicity, respectively. nih.gov For instance, SEC can confirm the formation of a larger PEGylated macromolecule, while RP-HPLC can be used to assess the purity and resolve different species in the reaction mixture. nih.govresearchgate.net However, the heterogeneity of PEGylation products can present analytical challenges. nih.gov

Mass spectrometry (MS) is an indispensable technique for determining the accurate molecular weight and the degree of PEGylation of the conjugate. nih.gov Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS are commonly used. researchgate.net Coupling liquid chromatography with mass spectrometry (LC/MS) provides a powerful method for detailed characterization. nih.govnih.govacs.org A challenge in the MS analysis of PEGylated compounds is the charge heterogeneity of the PEG chain, which can complicate the resulting spectra. nih.govacs.orgingenieria-analitica.com To address this, a post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA) or diethylmethylamine (DEMA), can be used to simplify the mass spectra and improve interpretation. nih.govacs.orgingenieria-analitica.com This method reduces the charges on the PEG portion of the conjugate, leading to less complex spectra and more accurate mass determination. nih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is also utilized for the structural elucidation of the conjugates, confirming the presence of the PEG backbone and the successful incorporation of the azide (B81097) and hydroxyl functionalities. acs.orgmdpi.com

The following table summarizes the key analytical techniques used for the characterization of this compound conjugates:

| Analytical Technique | Purpose | Key Findings/Applications | Citations |

| HPLC (SEC & RP-HPLC) | Separation and Purity Assessment | Confirms formation of larger conjugates and separates species based on size and hydrophobicity. | nih.govresearchgate.net |

| Mass Spectrometry (MALDI-TOF & ESI) | Molecular Weight Determination | Provides accurate mass and degree of PEGylation. | nih.govresearchgate.net |

| LC/MS | Detailed Structural Characterization | Combines separation with mass analysis for comprehensive characterization. Can be enhanced with charge-stripping agents. | nih.govacs.orgingenieria-analitica.com |

| NMR Spectroscopy (1H & 13C) | Structural Elucidation | Confirms the chemical structure of the conjugate, including the PEG backbone and functional groups. | acs.orgmdpi.com |

Reaction Condition Optimization for High Efficiency and Selectivity

The primary reaction involving the this compound linker is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.combiochempeg.com Optimizing the conditions for this reaction is crucial to achieve high efficiency, selectivity, and yield of the desired conjugate. researchgate.net

Key parameters that are often optimized include:

Catalyst System: The CuAAC reaction requires a copper(I) catalyst. nih.gov This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO4), and a reducing agent, most commonly sodium ascorbate. mdpi.cominterchim.fr The choice of a chelating ligand for the copper(I) ion is also critical as it stabilizes the catalyst and can accelerate the reaction. nih.govjenabioscience.com

Solvent: The reaction is often performed in aqueous buffers, sometimes with the addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of the reactants. jenabioscience.com The choice of solvent system can significantly impact the reaction rate and efficiency.

Temperature and Reaction Time: While many click reactions proceed efficiently at room temperature, adjusting the temperature can influence the reaction kinetics. mdpi.com Reaction times are monitored to ensure completion, which can range from minutes to several hours depending on the specific reactants and conditions. mdpi.com

Reactant Concentrations and Ratios: The molar ratio of the azide-containing linker (this compound) to the alkyne-functionalized molecule is a key variable. researchgate.net Similarly, the concentrations of the copper catalyst and reducing agent are optimized to ensure efficient catalysis without causing degradation of the biomolecules. jenabioscience.com

For some applications, particularly when working with sensitive biological systems where copper toxicity is a concern, a metal-free alternative known as strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. nih.goviris-biotech.de This involves the use of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts with the azide without the need for a copper catalyst. nih.govmdpi.com

The following table provides a general overview of typical reaction conditions for CuAAC:

| Parameter | Typical Conditions | Considerations | Citations |

| Reactants | Azide (e.g., this compound) and a terminal alkyne | Ensure high purity of reactants. | interchim.fr |

| Catalyst | Copper(II) sulfate (CuSO4) and a reducing agent (e.g., sodium ascorbate) | The ligand for Cu(I) is important for stability and reaction rate. | mdpi.comnih.govjenabioscience.com |

| Solvent | Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7) with a co-solvent (e.g., DMSO) if needed | Solvent choice affects solubility and reaction kinetics. | jenabioscience.com |

| Temperature | Room temperature | Can be adjusted to optimize reaction rate. | mdpi.com |

| Reaction Time | Varies (minutes to hours) | Monitored for completion. | mdpi.com |

Role of PEG Chain Length and Monodispersity in Conjugate Performance

The length and dispersity of the polyethylene (B3416737) glycol (PEG) chain are critical factors that significantly influence the properties and performance of the resulting conjugate.

PEG Chain Length: The length of the PEG chain, in this case, 11 ethylene (B1197577) glycol units, has a profound impact on several key characteristics of the conjugate. A longer PEG chain generally leads to:

Increased Hydrodynamic Volume: This results in reduced renal clearance, leading to a longer circulation half-life in the body. ucl.ac.benist.govsigmaaldrich.com

Enhanced Solubility and Stability: PEGylation can improve the water solubility of hydrophobic molecules and protect the conjugated biomolecule from proteolytic degradation. ucl.ac.besigmaaldrich.comscielo.br

Reduced Immunogenicity: The PEG chain can shield antigenic sites on a protein or peptide, reducing its immunogenic potential. ucl.ac.besigmaaldrich.com

However, an excessively long PEG chain can sometimes lead to a decrease in the biological activity of the conjugated molecule due to steric hindrance. ucl.ac.be Therefore, the choice of PEG length is a trade-off between improving pharmacokinetic properties and maintaining biological function. The trend in therapeutic protein development has shifted towards using a smaller number of larger PEG chains. nist.gov

Monodispersity: this compound is a monodisperse PEG linker, meaning it has a single, well-defined molecular weight, as opposed to polydisperse PEGs which are a mixture of polymers with a range of molecular weights. biochempeg.comresearchgate.net The use of monodisperse PEGs offers several advantages:

Improved Analytical Characterization: Conjugates made with monodisperse PEGs are much easier to characterize, as they result in a single, well-defined product rather than a heterogeneous mixture. sigmaaldrich.com This is highly beneficial for regulatory purposes. sigmaaldrich.com

Enhanced Performance: Studies have shown that monodisperse PEGylated nanoparticles exhibit significantly lower protein adsorption compared to their polydisperse counterparts. rsc.org This can lead to a longer blood circulation half-life and improved accumulation in target tissues. rsc.org

Reduced Immunogenicity: The heterogeneity of polydisperse PEGs can contribute to unwanted immunogenic reactions. researchgate.net The use of uniform, monodisperse PEGs may help to overcome this issue. researchgate.net

The following table summarizes the impact of PEG chain length and monodispersity on conjugate performance:

| Property | Effect of Increasing PEG Chain Length | Advantage of Monodispersity | Citations |

| Circulation Half-Life | Increases | Can lead to longer circulation due to reduced protein adsorption. | ucl.ac.benist.govsigmaaldrich.comrsc.org |

| Solubility | Increases | - | ucl.ac.besigmaaldrich.comscielo.br |

| Immunogenicity | Decreases | May reduce immunogenicity compared to polydisperse PEGs. | ucl.ac.besigmaaldrich.comresearchgate.net |

| Biological Activity | May decrease due to steric hindrance | - | ucl.ac.be |

| Analytical Characterization | - | Significantly simplifies characterization. | sigmaaldrich.com |

| Protein Adsorption | - | Markedly reduces protein adsorption. | rsc.org |

Strategic Integration with Other Linker Chemistries

The this compound linker, with its terminal azide and hydroxyl groups, can be strategically integrated with other linker chemistries to create more complex and functional bioconjugates. biochempeg.compurepeg.com This allows for the development of multifunctional constructs with tailored properties.

The azide group provides a "click" handle for highly specific and efficient conjugation with alkyne-containing molecules. biochempeg.comprecisepeg.com The terminal hydroxyl group, on the other hand, can be further functionalized to introduce other reactive moieties. For example, the hydroxyl group can be converted to an amine, a carboxylic acid, or other functional groups, enabling subsequent conjugation reactions. mdpi.com

This dual functionality allows for the creation of heterobifunctional linkers, which are valuable for crosslinking two different molecules. jenkemusa.com For instance, one end of the PEG linker can be attached to a biomolecule via click chemistry, while the other end, after modification of the hydroxyl group, can be conjugated to another molecule or a surface using a different chemical reaction. frontiersin.org

The PEG chain itself acts as a flexible and hydrophilic spacer, which can be beneficial in several ways: schem.jp

Reducing Steric Hindrance: The linker can provide spatial separation between the conjugated molecules, minimizing potential steric clashes that could impair their function. nih.gov

Modulating Pharmacokinetics: The length of the PEG spacer can be adjusted to fine-tune the pharmacokinetic properties of the conjugate. sigmaaldrich.com

The integration of this compound with other linker chemistries can be seen in the development of hydrogels, where PEG derivatives are used as crosslinking agents. sapub.orgresearchgate.net Additionally, in the field of antibody-drug conjugates (ADCs), PEG linkers are often combined with other chemical moieties to connect the antibody to the cytotoxic payload. precisepeg.com

The following table highlights some possibilities for integrating this compound with other chemistries:

| Integration Strategy | Description | Potential Application | Citations |

| Modification of the Hydroxyl Group | The terminal -OH group can be chemically converted to other functional groups like amines or carboxylic acids. | Creation of heterobifunctional linkers for sequential conjugations. | mdpi.com |

| Combination with Other Linkers | This compound can be used in conjunction with other types of linkers (e.g., peptide linkers, cleavable linkers) to build complex architectures. | Development of antibody-drug conjugates (ADCs) with specific release mechanisms. | precisepeg.com |

| Use as a Crosslinker | After functionalization, the PEG linker can be used to crosslink polymers to form hydrogels. | Tissue engineering and drug delivery applications. | sapub.orgresearchgate.net |

| Surface Modification | The linker can be used to attach biomolecules to surfaces for various bioengineering applications. | Development of biosensors and functionalized biomaterials. | frontiersin.org |

Q & A

Q. How can researchers design experiments to investigate the physicochemical properties of N3-Peg11-OH?

- Methodological Answer : Begin with a literature review to identify gaps in existing protocols . Use computational tools (e.g., molecular dynamics simulations) to predict solubility and stability. Validate predictions via lab experiments:

- Synthesis : Follow stepwise PEGylation protocols, ensuring reaction conditions (pH, temperature) are tightly controlled .

- Characterization : Employ HPLC for purity assessment and NMR for structural confirmation .

- Data Recording : Maintain a lab notebook with detailed observations, including deviations from expected outcomes .

Q. What methodologies are recommended for synthesizing this compound with high purity?

- Methodological Answer :

- Step 1 : Optimize azide-alkyne click chemistry conditions (e.g., Cu(I) catalysis) to ensure efficient PEG chain attachment .

- Step 2 : Purify intermediates using size-exclusion chromatography to remove unreacted precursors .

- Step 3 : Validate purity via mass spectrometry and compare results against established databases (e.g., PubChem) .

Q. How should researchers conduct a literature review to identify gaps in this compound applications?

- Methodological Answer :

- Use academic databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND drug delivery NOT industrial").

- Critically evaluate sources: prioritize peer-reviewed journals and avoid non-academic platforms like .

- Organize findings using reference managers (Zotero, EndNote) and annotate conflicting data for further investigation .

Advanced Research Questions

Q. How can researchers integrate mixed-methods approaches to study this compound’s biological interactions?

- Methodological Answer :

- Qualitative : Use NVivo to code textual data from interviews with experts on PEGylation efficacy .

- Quantitative : Pair with LC-MS/MS data on cellular uptake rates. Cross-tabulate results to identify correlations between structural modifications and bioactivity .

- Example Table :

| Modification Site | Cellular Uptake (%) | Expert Confidence Score (1–5) |

|---|---|---|

| Terminal PEG | 78 ± 3.2 | 4.5 |

| Mid-chain PEG | 62 ± 4.1 | 3.8 |

Q. How should researchers address discrepancies in reported stability data for this compound across studies?

- Methodological Answer :

- Hypothesis Testing : Replicate conflicting experiments under standardized conditions (e.g., buffer composition, storage temperature) .

- Error Analysis : Calculate confidence intervals for degradation rates and use ANOVA to identify significant outliers .

- Contextual Factors : Compare experimental variables (e.g., oxidation inhibitors, light exposure) from original studies to isolate causes of variation .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values .

- Bootstrap Analysis : Assess robustness of dose-response curves by resampling data points 1,000+ times .

- Software Tools : Use GraphPad Prism or R packages (drc, nlme) for reproducible analysis .

Q. How can researchers ensure ethical reproducibility when publishing this compound datasets?

- Methodological Answer :

- Data Transparency : Share raw spectra, chromatograms, and instrument calibration logs via repositories like Zenodo .

- Code Availability : Upload analysis scripts (Python, MATLAB) with version control (GitHub) .

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite prior work to avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.